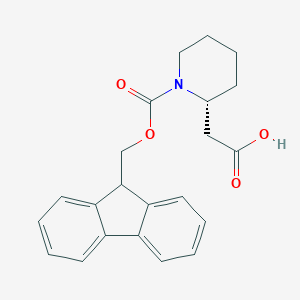
(R)-(1-Fmoc-ピペリジン-2-イル)-酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a piperidine ring substituted with an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure imparts unique chemical properties, making it valuable in various scientific fields.
科学的研究の応用
®-(1-Fmoc-piperidin-2-YL)-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Fmoc-piperidin-2-YL)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-piperidine-2-carboxylic acid.
Fmoc Protection: The piperidine-2-carboxylic acid is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to protect the amine group, forming ®-Fmoc-piperidine-2-carboxylic acid.
Acetylation: The protected compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety, yielding ®-(1-Fmoc-piperidin-2-YL)-acetic acid.
Industrial Production Methods
Industrial production of ®-(1-Fmoc-piperidin-2-YL)-acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the Fmoc protection and acetylation steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
®-(1-Fmoc-piperidin-2-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Fmoc group under mild acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of deprotected piperidine derivatives.
作用機序
The mechanism of action of ®-(1-Fmoc-piperidin-2-YL)-acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and signal transduction.
類似化合物との比較
Similar Compounds
(S)-(1-Fmoc-piperidin-2-YL)-acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
®-(1-Boc-piperidin-2-YL)-acetic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
®-(1-Fmoc-piperidin-3-YL)-acetic acid: A structural isomer with the acetic acid moiety at a different position on the piperidine ring.
Uniqueness
®-(1-Fmoc-piperidin-2-YL)-acetic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which provides stability and facilitates selective reactions in synthetic processes.
特性
IUPAC Name |
2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXTQQJFAOBCJ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373285 |
Source


|
| Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-63-9 |
Source


|
| Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
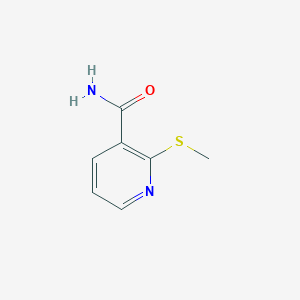
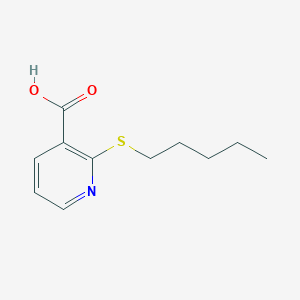
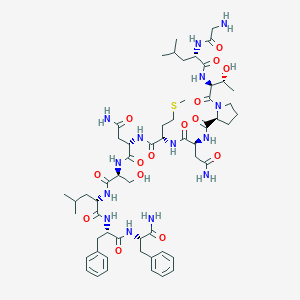
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
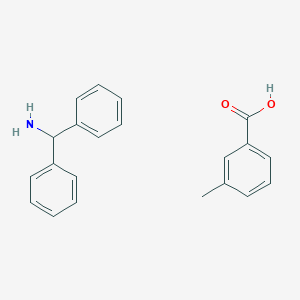
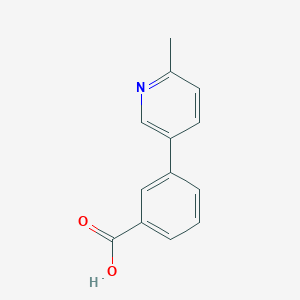
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)
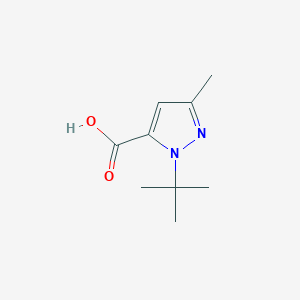
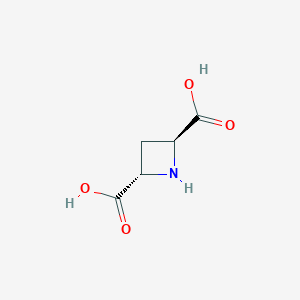
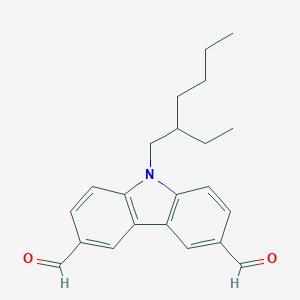
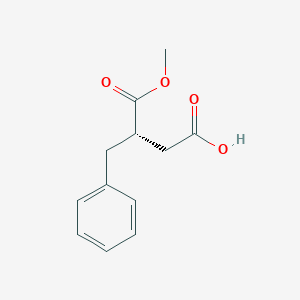
![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
